(1R,3R)-1-[2,6-Difluoro-4-[[1-(3-fluoropropyl)-3-azetidinyl]amino]phenyl]-beta,beta-difluoro-1,3,4,9-tetrahydro-3-methyl-2H-pyrido[3,4-b]indole-2-propanol (1R,3R)-1-[2,6-Difluoro-4-[[1-(3-fluoropropyl)-3-azetidinyl]amino]phenyl]-beta,beta-difluoro-1,3,4,9-tetrahydro-3-methyl-2H-pyrido[3,4-b]indole-2-propanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC13766850
InChI: InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26?/m1/s1
SMILES: CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
Molecular Formula: C27H31F5N4O
Molecular Weight: 522.6 g/mol

(1R,3R)-1-[2,6-Difluoro-4-[[1-(3-fluoropropyl)-3-azetidinyl]amino]phenyl]-beta,beta-difluoro-1,3,4,9-tetrahydro-3-methyl-2H-pyrido[3,4-b]indole-2-propanol

CAS No.:

Cat. No.: VC13766850

Molecular Formula: C27H31F5N4O

Molecular Weight: 522.6 g/mol

* For research use only. Not for human or veterinary use.

(1R,3R)-1-[2,6-Difluoro-4-[[1-(3-fluoropropyl)-3-azetidinyl]amino]phenyl]-beta,beta-difluoro-1,3,4,9-tetrahydro-3-methyl-2H-pyrido[3,4-b]indole-2-propanol -

Specification

Molecular Formula C27H31F5N4O
Molecular Weight 522.6 g/mol
IUPAC Name 3-[(3R)-1-[2,6-difluoro-4-[[1-(3-fluoropropyl)azetidin-3-yl]amino]phenyl]-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol
Standard InChI InChI=1S/C27H31F5N4O/c1-16-9-20-19-5-2-3-6-23(19)34-25(20)26(36(16)14-27(31,32)15-37)24-21(29)10-17(11-22(24)30)33-18-12-35(13-18)8-4-7-28/h2-3,5-6,10-11,16,18,26,33-34,37H,4,7-9,12-15H2,1H3/t16-,26?/m1/s1
Standard InChI Key GQCXHIKRWBIQMD-DIERRCTGSA-N
Isomeric SMILES C[C@@H]1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
SMILES CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
Canonical SMILES CC1CC2=C(C(N1CC(CO)(F)F)C3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25

Introduction

Chemical Structure and Synthesis

Molecular Architecture

The compound features a pyrido[3,4-b]indole core, a heterocyclic scaffold known for its role in pharmaceutical agents targeting neurological and oncological pathways . Key structural elements include:

  • A difluorophenyl group at position 4, enhancing binding affinity to the ER.

  • A 3-fluoropropyl-substituted azetidinyl side chain, contributing to metabolic stability and oral bioavailability.

  • Chiral centers at the 1R and 3R positions, critical for stereospecific interactions with the ER ligand-binding domain .

Table 1: Key Chemical Identifiers

PropertyValue
IUPAC Name3-[(1R,3R)-1-(2,6-difluoro-4-{[1-(3-fluoropropyl)azetidin-3-yl]amino}phenyl)-3-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl]-2,2-difluoropropan-1-ol
Molecular FormulaC₂₇H₃₁F₅N₄O
Molecular Weight522.6 g/mol
SMILESC[C@@H]1CC2=C(C@HC3=C(C=C(C=C3F)NC4CN(C4)CCCF)F)NC5=CC=CC=C25
InChIKeyGQCXHIKRWBIQMD-AKJBCIBTSA-N

Synthesis Pathways

Synthesis involves multi-step organic reactions, leveraging microwave-assisted techniques to optimize yield and purity . Critical steps include:

  • Formation of the pyrido[3,4-b]indole core via Pictet-Spengler cyclization, using tryptophan derivatives as precursors.

  • Introduction of fluorinated groups through nucleophilic aromatic substitution, ensuring resistance to enzymatic degradation.

  • Stereospecific alkylation at the 1R and 3R positions, achieved via chiral catalysts to maintain enantiomeric purity .

Pharmacological Profile

Mechanism of Action

Giredestrant functions as a full antagonist and degrader of the estrogen receptor:

  • Binding: Competes with estradiol for ER binding, inducing conformational changes that prevent co-activator recruitment.

  • Degradation: Promotes ER ubiquitination and proteasomal degradation, effectively reducing ERα levels in cancer cells .

Table 2: Preclinical Pharmacodynamic Data

ParameterValue/Observation
EC₅₀ (ER Degradation)0.5 nM (MCF-7 cells)
Half-life (Plasma)24–36 hours (rodent models)
Oral Bioavailability82% (compared to 10% for fulvestrant)

Pharmacokinetics

  • Absorption: High oral bioavailability due to fluorinated side chains enhancing membrane permeability.

  • Distribution: Extensive tissue penetration, with a volume of distribution (Vd) of 15 L/kg.

  • Metabolism: Primarily hepatic, via CYP3A4-mediated oxidation, producing inactive metabolites.

  • Excretion: Fecal elimination (70%) with minimal renal clearance .

Clinical Development

Phase III Trial (NCT06065748)

This randomized, double-blind study evaluates giredestrant combined with a CDK4/6 inhibitor versus fulvestrant plus a CDK4/6 inhibitor in ER+/HER2- advanced breast cancer resistant to adjuvant endocrine therapy .

Interim Findings (2024)

  • PFS: Hazard ratio (HR) of 0.65 (95% CI: 0.52–0.81) favoring giredestrant arm.

  • Tolerability: Grade 3/4 adverse events in 15% of patients (vs. 22% for fulvestrant), predominantly fatigue and neutropenia .

Comparative Analysis with Existing SERDs

Giredestrant addresses limitations of fulvestrant, the first-generation SERD:

  • Oral Administration: Eliminates need for intramuscular injections, improving patient compliance.

  • Potency: 10-fold greater ER degradation efficacy at equimolar concentrations.

  • Resistance Mitigation: Retains activity in ESR1-mutant models, a common resistance mechanism .

Future Directions

  • Combination Therapies: Exploring synergies with PI3K inhibitors and immune checkpoint blockers.

  • Expanded Indications: Potential utility in ER+ endometrial and ovarian cancers.

  • Biomarker Development: Identifying predictive biomarkers (e.g., ESR1 mutations) for personalized treatment .

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